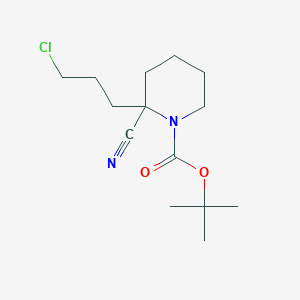
Tris(2-methoxyethyloxy) erbium
Vue d'ensemble
Description
Tris(2-methoxyethyloxy) erbium: This compound is known for its unique properties, making it suitable for applications in photonics, lasers, and telecommunications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Tris(2-methoxyethyloxy) erbium involves the reaction of erbium with 2-methoxyethanol. Various methods have been explored, including the direct reaction of the metal with 2-methoxyethanol in the presence of mercury(II) chloride, electrolytic dissolution of metals, and alcohol interchange using isopropoxides . The exchange reaction of acetates with 2-methoxyethanol has also been successful .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity and application of the compound. Electrolytic dissolution and alcohol interchange are preferred for their efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(2-methoxyethyloxy) erbium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is commonly used as a phase-transfer catalyst in these reactions .
Common Reagents and Conditions:
Oxidation: this compound can be used in the oxidation of arylmethanols under phase-transfer conditions.
Reduction: The compound can participate in reduction reactions, often using hydrogen gas in the presence of catalytic amounts of Raney nickel.
Substitution: Substitution reactions involving this compound typically use bromine or other halogens under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding aldehydes or ketones, while reduction reactions can produce alcohols .
Applications De Recherche Scientifique
Tris(2-methoxyethyloxy) erbium has a wide range of scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in various organic synthesis reactions.
Biology: The compound’s unique properties make it suitable for use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: this compound is explored for its potential in targeted drug delivery systems and as a component in therapeutic agents.
Industry: The compound is used in the production of advanced materials for photonics, lasers, and telecommunications.
Mécanisme D'action
The mechanism of action of Tris(2-methoxyethyloxy) erbium involves its ability to act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture . This property enhances the efficiency and selectivity of various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as its role in oxidation or reduction reactions .
Comparaison Avec Des Composés Similaires
- Tris(2-methoxyethoxy)ethyl amine
- Tris(3,6-dioxaheptyl)amine
- Tris(2-methoxyethoxy)vinylsilane
Comparison: Tris(2-methoxyethyloxy) erbium is unique due to its incorporation of erbium, a rare earth metal, which imparts distinct properties suitable for applications in photonics and telecommunications. In contrast, similar compounds like Tris(2-methoxyethoxy)ethyl amine and Tris(3,6-dioxaheptyl)amine are primarily used as phase-transfer catalysts in organic synthesis . Tris(2-methoxyethoxy)vinylsilane, on the other hand, is used in the production of advanced materials and coatings .
Propriétés
IUPAC Name |
erbium(3+);2-methoxyethanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7O2.Er/c3*1-5-3-2-4;/h3*2-3H2,1H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWDNKQXGUKNRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC[O-].COCC[O-].COCC[O-].[Er+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ErO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624755 | |
| Record name | Erbium tris(2-methoxyethan-1-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367509-45-3 | |
| Record name | Erbium tris(2-methoxyethan-1-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,6,7-tribromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1629836.png)



![5-FLUORO-N-(1-([6-(TRIFLUOROMETHYL)PYRIDIN-3-YL]METHYL)PIPERIDIN-4-YL)INDOLINE-1-CARBOXAMIDE](/img/structure/B1629844.png)






